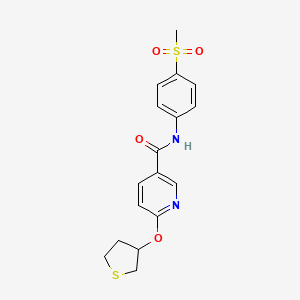
N-(4-(methylsulfonyl)phenyl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain a tetrahydrothiophene group, a methylsulfonyl group, and a nicotinamide group . Tetrahydrothiophene is a sulfur-containing heterocycle . Methylsulfonyl is a sulfonyl group with a methyl substituent . Nicotinamide is a form of vitamin B3 and is part of the coenzyme NAD (Nicotinamide Adenine Dinucleotide) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. It would likely have regions of polarity due to the presence of the sulfonyl and amide groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents used. The tetrahydrothiophene group might undergo reactions at the sulfur atom, while the amide group could participate in condensation or hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It might have a certain solubility profile, melting point, and boiling point .科学的研究の応用
Nicotinamide and Neurological Research
Nicotinamide, a form of vitamin B3, has been investigated for its potential neuroprotective effects. Research exploring nicotinamide's capacity to influence N-methylation processes in neurological conditions like Parkinson's disease (PD) shows that PD patients may have altered metabolic pathways for nicotinamide, suggesting a link between nicotinamide metabolism and neurological health (Aoyama et al., 2000)(Aoyama et al., 2000).
Nicotinamide in Metabolic Disorders
Nicotinamide's metabolic effects have been a subject of interest, particularly in the context of obesity and diabetes. A study found serum N(1)-methylnicotinamide levels, a metabolite of nicotinamide, to be positively correlated with obesity and type 2 diabetes mellitus in a Chinese population (Liu et al., 2015)(Liu et al., 2015). This supports the hypothesis that nicotinamide metabolism might play a role in metabolic health.
Nicotinamide and Cancer Research
The role of nicotinamide N-methyltransferase (NNMT) in cancer has also been explored. For instance, overexpression of NNMT in cervical squamous cell carcinoma (SCC) has been associated with advanced disease stages and metastatic lymph nodes, indicating a potential target for therapeutic intervention (Akar et al., 2020)(Akar et al., 2020).
Nicotinamide in Oxidative Stress and Inflammation
Nicotinamide has been linked to the modulation of oxidative stress and inflammation, with implications for conditions such as chronic obstructive pulmonary disease (COPD) and heart failure. For example, a study noted the increased activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase in the myocardium of heart failure patients, suggesting a contribution to oxidative stress (Heymes et al., 2003)(Heymes et al., 2003).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-(4-methylsulfonylphenyl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S2/c1-25(21,22)15-5-3-13(4-6-15)19-17(20)12-2-7-16(18-10-12)23-14-8-9-24-11-14/h2-7,10,14H,8-9,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJOSTZQMJMOTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)OC3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

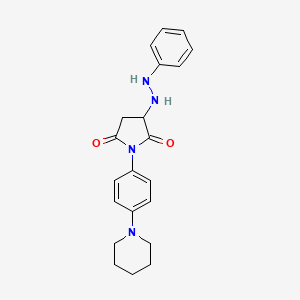

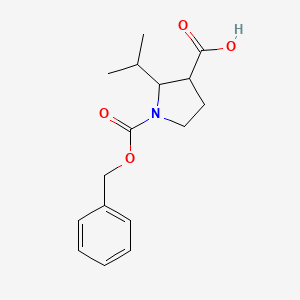
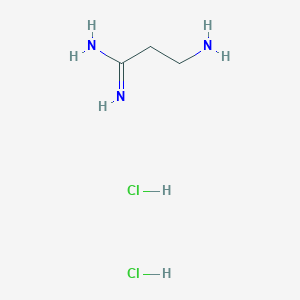
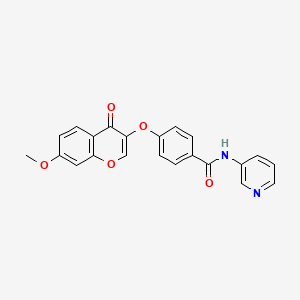

![4-(5-(3,4-Dimethylphenyl)thieno[2,3-d]pyrimidin-4-yl)-2,6-dimethylmorpholine](/img/structure/B2955439.png)
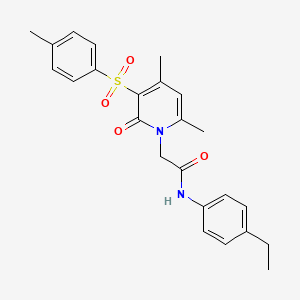
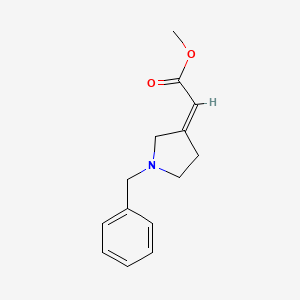
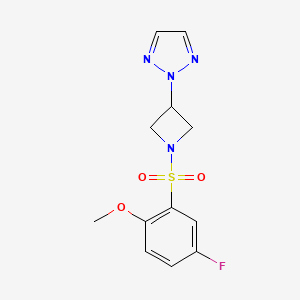
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2955445.png)
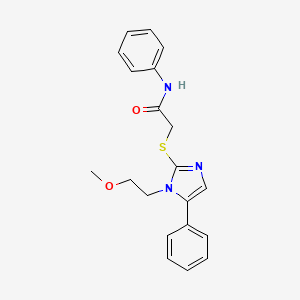

![N-(1,3-benzodioxol-5-ylmethyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2955450.png)